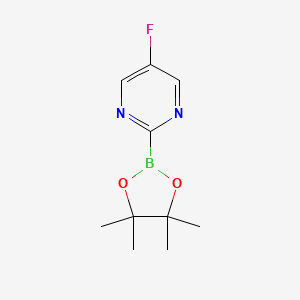![molecular formula C12H23NO2S B13459648 tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)
tert-butylN-[(2-methylthian-4-yl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thianyl derivative. One common method is the reaction of tert-butyl carbamate with 2-methylthian-4-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted carbamates
科学研究应用
Chemistry: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate can be designed to release active amines upon enzymatic cleavage .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .
作用机制
The mechanism of action of tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by enzymes such as esterases to release active amines. These amines can then interact with their respective targets, such as receptors or enzymes, to exert their effects .
相似化合物的比较
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison: tert-Butyl N-[(2-methylthian-4-yl)methyl]carbamate is unique due to the presence of the thianyl group, which imparts specific reactivity and stability. Compared to tert-butyl carbamate, it has enhanced stability and reactivity due to the thianyl moiety. tert-Butyl N-methylcarbamate and tert-butyl N-(4-formylbenzyl)carbamate have different substituents, leading to variations in their chemical properties and applications .
属性
分子式 |
C12H23NO2S |
|---|---|
分子量 |
245.38 g/mol |
IUPAC 名称 |
tert-butyl N-[(2-methylthian-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H23NO2S/c1-9-7-10(5-6-16-9)8-13-11(14)15-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
InChI 键 |
XBDIQVOCBXSVMR-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CCS1)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)


![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)




![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
